molecular formula C9H19N3O3 B096951 1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- CAS No. 16356-33-5

1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)-

Cat. No. B096951
CAS RN: 16356-33-5
M. Wt: 217.27 g/mol
InChI Key: DIXQPRZAXALJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of 1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific enzymes or proteins in the target cells. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses such as HIV.

Biochemical And Physiological Effects

1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- has been shown to have different biochemical and physiological effects depending on the target cells or organisms. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In bacteria, it has been shown to inhibit cell growth and induce cell lysis. In plants, it has been shown to stimulate root growth and enhance plant resistance to abiotic stresses such as drought and salinity.

Advantages And Limitations For Lab Experiments

1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- has several advantages for lab experiments. It is stable under normal laboratory conditions, and it can be easily synthesized using different methods. In addition, it has a relatively low toxicity and can be easily handled and stored. However, there are also some limitations for lab experiments. For example, the compound is relatively hydrophobic and may require special solvents or surfactants for proper dissolution and dispersion. In addition, the compound may exhibit different activities depending on the target cells or organisms, and the optimal concentration and exposure time may vary.

Future Directions

1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- has potential applications in various fields, and there are several future directions that can be pursued. For example, more studies are needed to elucidate the mechanism of action and the structure-activity relationship of the compound. In addition, more studies are needed to explore the potential applications of the compound in different fields such as material science and agriculture. Moreover, more studies are needed to optimize the synthesis method and to develop new derivatives with improved activities and properties.

Synthesis Methods

1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- can be synthesized using different methods. One of the most common methods is the reaction of 5-butyl-1,2,4-triazin-3(2H)-one with formaldehyde and hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of 5-butyl-1,2,4-triazin-3(2H)-one with paraformaldehyde and sodium borohydride in the presence of a catalyst. Both methods have been shown to yield high purity and high yield of the compound.

Scientific Research Applications

1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. In agriculture, it has been used as a plant growth regulator. In material science, it has been used as a crosslinking agent for polymers. In addition, this compound has been used as a building block for the synthesis of other compounds with potential applications in different fields.

properties

CAS RN

16356-33-5

Product Name

1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)-

Molecular Formula

C9H19N3O3

Molecular Weight

217.27 g/mol

IUPAC Name

5-butyl-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one

InChI

InChI=1S/C9H19N3O3/c1-2-3-4-10-5-11(7-13)9(15)12(6-10)8-14/h13-14H,2-8H2,1H3

InChI Key

DIXQPRZAXALJGY-UHFFFAOYSA-N

SMILES

CCCCN1CN(C(=O)N(C1)CO)CO

Canonical SMILES

CCCCN1CN(C(=O)N(C1)CO)CO

Other CAS RN

16356-33-5

Origin of Product

United States

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